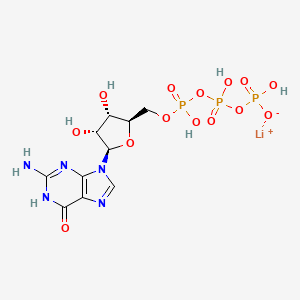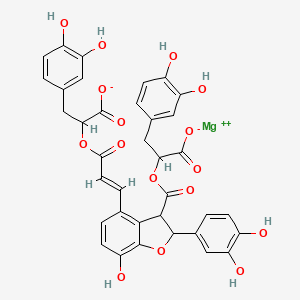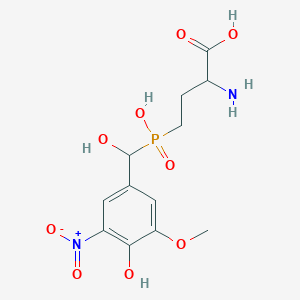
LSP-1-2111
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSP-1-2111 is a compound known for its role as a metabotropic glutamate receptor subtype 4 agonist. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It is recognized for its ability to penetrate the brain and modulate glutamatergic neurotransmission, which is crucial for various neurological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LSP-1-2111 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
LSP-1-2111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
LSP-1-2111 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the pharmacology of metabotropic glutamate receptors.
Biology: The compound is employed in research to understand the role of glutamatergic neurotransmission in various biological processes.
Medicine: this compound has potential therapeutic applications in treating neurological disorders such as anxiety, schizophrenia, and depression.
Industry: It is used in the development of new drugs targeting metabotropic glutamate receptors.
Mecanismo De Acción
LSP-1-2111 exerts its effects by acting as an agonist at metabotropic glutamate receptor subtype 4. This receptor is involved in modulating glutamatergic neurotransmission, which plays a critical role in maintaining the balance between excitatory and inhibitory signals in the brain. The activation of this receptor by this compound leads to downstream signaling pathways that influence various neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
AMN082: Another metabotropic glutamate receptor agonist with different receptor subtype selectivity.
ACPT-I: A non-selective group III metabotropic glutamate receptor agonist with anxiolytic properties.
Uniqueness of LSP-1-2111
This compound is unique due to its high selectivity for metabotropic glutamate receptor subtype 4 and its ability to penetrate the brain effectively. This makes it a valuable tool for studying the specific roles of this receptor in various neurological processes and for developing targeted therapies .
Propiedades
Número CAS |
936234-43-4 |
|---|---|
Fórmula molecular |
C12H17N2O9P |
Peso molecular |
364.25 |
Nombre IUPAC |
2-amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid |
InChI |
InChI=1S/C12H17N2O9P/c1-23-9-5-6(4-8(10(9)15)14(19)20)12(18)24(21,22)3-2-7(13)11(16)17/h4-5,7,12,15,18H,2-3,13H2,1H3,(H,16,17)(H,21,22) |
Clave InChI |
PEXVMHLARUAHNC-KAJCPDDVSA-N |
SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CCC(C(=O)O)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LSP1-2111; LSP1 2111; LSP12111. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
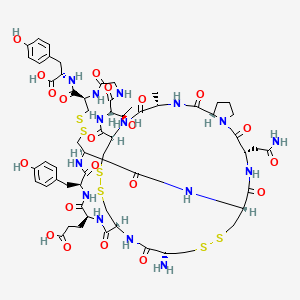
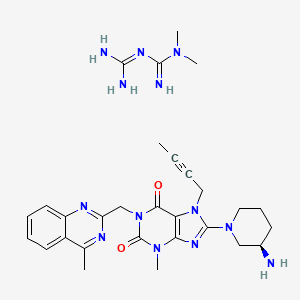
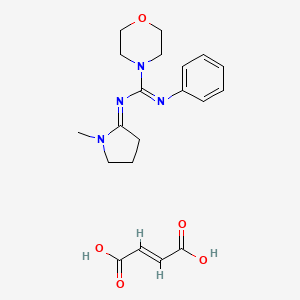
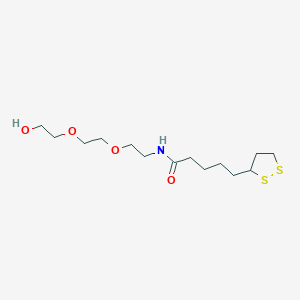
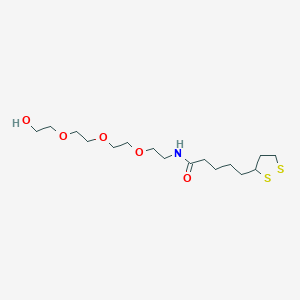

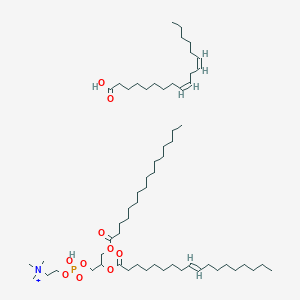
![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)

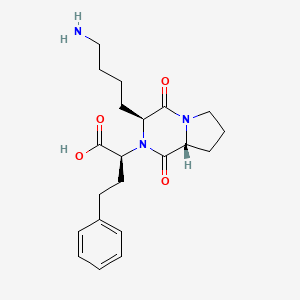
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)
